molecular formula C9H5BrClNO B11777523 7-Bromo-2-chloroquinolin-4-ol

7-Bromo-2-chloroquinolin-4-ol

Cat. No.: B11777523
M. Wt: 258.50 g/mol
InChI Key: ROCRVYVCHVKALR-UHFFFAOYSA-N
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Description

7-Bromo-2-chloroquinolin-4-ol is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry. Quinoline derivatives are widely studied due to their potential therapeutic properties, including antimicrobial, antimalarial, and anticancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-chloroquinolin-4-ol typically involves the halogenation of quinoline derivatives. One common method is the bromination of 2-chloroquinolin-4-ol using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetic acid or chloroform at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-2-chloroquinolin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while oxidation and reduction can lead to quinoline N-oxides or reduced quinoline derivatives .

Scientific Research Applications

7-Bromo-2-chloroquinolin-4-ol has several scientific research applications, including:

Comparison with Similar Compounds

    7-Chloroquinolin-4-ol: Similar in structure but lacks the bromine atom.

    2-Bromoquinolin-4-ol: Similar but lacks the chlorine atom.

    4-Hydroxyquinoline: A simpler derivative with a hydroxyl group at the 4-position.

Uniqueness: 7-Bromo-2-chloroquinolin-4-ol is unique due to the presence of both bromine and chlorine atoms, which can influence its chemical reactivity and biological activity. This dual halogenation can enhance its potency and selectivity in various applications compared to its mono-halogenated counterparts .

Properties

Molecular Formula

C9H5BrClNO

Molecular Weight

258.50 g/mol

IUPAC Name

7-bromo-2-chloro-1H-quinolin-4-one

InChI

InChI=1S/C9H5BrClNO/c10-5-1-2-6-7(3-5)12-9(11)4-8(6)13/h1-4H,(H,12,13)

InChI Key

ROCRVYVCHVKALR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)NC(=CC2=O)Cl

Origin of Product

United States

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